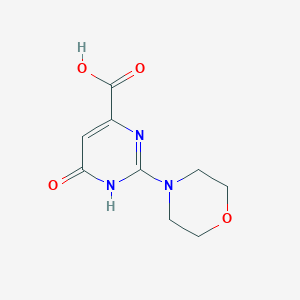

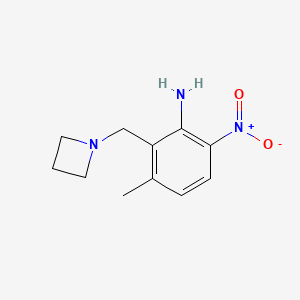

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

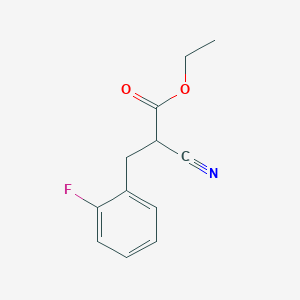

El ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico es un compuesto heterocíclico que pertenece a la clase de las dihidropirimidinas. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, particularmente como inhibidor de la xantina oxidasa, una enzima involucrada en el metabolismo de las purinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico típicamente implica la reacción del ácido 6-hidroxi-2-morfolin-4-il-pirimidina-4-carboxílico con diazometano trimetilsililo en una mezcla de metanol y tolueno a bajas temperaturas . Esta reacción produce el compuesto deseado con alta pureza.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero la ruta sintética mencionada anteriormente puede ampliarse para una producción mayor. La clave es mantener las condiciones de reacción para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de derivados reducidos.

Sustitución: El grupo morfolino puede sustituirse por otros grupos funcionales para crear una variedad de análogos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución típicamente involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la sustitución puede producir una gama de análogos funcionalizados.

Aplicaciones Científicas De Investigación

El ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar diversos compuestos heterocíclicos.

Industria: Se puede utilizar en el desarrollo de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico implica su interacción con la xantina oxidasa. El compuesto se une al sitio activo de la enzima, inhibiendo su actividad. Esta inhibición evita la conversión de hipoxantina a xantina y de xantina a ácido úrico, lo que reduce los niveles de ácido úrico en el cuerpo .

Compuestos similares:

Ácidos 2-sustituidos 6-oxo-1,6-dihidropirimidina-5-carboxílicos: Estos compuestos también actúan como inhibidores de la xantina oxidasa y comparten una estructura central similar.

Ácido 2-(4-alcoxi-3-ciano)fenil-6-oxo-1,6-dihidropirimidina-5-carboxílico: Este derivado ha mostrado una potente actividad inhibitoria de la xantina oxidasa.

Singularidad: El ácido 2-morfolino-6-oxo-1,6-dihidropirimidina-4-carboxílico es único debido a su grupo morfolino, que mejora su afinidad de unión y especificidad hacia la xantina oxidasa. Esta característica estructural lo distingue de otros compuestos similares y contribuye a su potente actividad inhibitoria.

Comparación Con Compuestos Similares

2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also act as xanthine oxidase inhibitors and share a similar core structure.

2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This derivative has shown potent xanthine oxidase inhibitory activity.

Uniqueness: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its morpholino group, which enhances its binding affinity and specificity towards xanthine oxidase. This structural feature distinguishes it from other similar compounds and contributes to its potent inhibitory activity.

Propiedades

Fórmula molecular |

C9H11N3O4 |

|---|---|

Peso molecular |

225.20 g/mol |

Nombre IUPAC |

2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |

Clave InChI |

FAKRORAZIKZALJ-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C2=NC(=CC(=O)N2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)